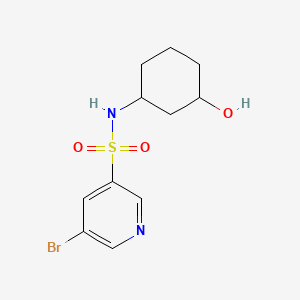
5-Bromo-n-(3-hydroxycyclohexyl)pyridine-3-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-n-(3-hydroxycyclohexyl)pyridine-3-sulfonamide is a chemical compound that has gained significant interest in scientific research due to its potential use in the development of new drugs. This compound has been shown to have various biochemical and physiological effects, making it a promising candidate for drug development.
Mécanisme D'action
The mechanism of action of 5-Bromo-n-(3-hydroxycyclohexyl)pyridine-3-sulfonamide involves its ability to bind to certain enzymes and receptors, thereby inhibiting their activity. For example, this compound binds to the active site of carbonic anhydrase, preventing it from catalyzing the conversion of carbon dioxide and water to bicarbonate and protons. This leads to a decrease in the concentration of bicarbonate in the body, which can have various physiological effects.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 5-Bromo-n-(3-hydroxycyclohexyl)pyridine-3-sulfonamide are largely dependent on its ability to inhibit certain enzymes and receptors. For example, inhibition of carbonic anhydrase can lead to a decrease in the concentration of bicarbonate in the body, which can affect the acid-base balance. Inhibition of TRPV1 receptors can lead to a decrease in pain and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5-Bromo-n-(3-hydroxycyclohexyl)pyridine-3-sulfonamide in lab experiments is its specificity for certain enzymes and receptors. This allows researchers to study the effects of inhibiting these targets in a more controlled manner. However, one limitation is that this compound may have off-target effects, leading to unintended consequences.
Orientations Futures
There are several future directions for research on 5-Bromo-n-(3-hydroxycyclohexyl)pyridine-3-sulfonamide. One direction is to investigate its potential use in the development of new drugs for various conditions, such as pain and inflammation. Another direction is to study its effects on other enzymes and receptors, as well as its potential off-target effects. Additionally, research could be conducted to optimize the synthesis method of this compound, making it more efficient and cost-effective.
Méthodes De Synthèse
The synthesis of 5-Bromo-n-(3-hydroxycyclohexyl)pyridine-3-sulfonamide involves the reaction of 3-hydroxycyclohexylamine and 5-bromopyridine-3-sulfonyl chloride. The reaction is carried out in the presence of a base such as sodium hydroxide or triethylamine. The resulting product is then purified using standard techniques such as recrystallization or column chromatography.
Applications De Recherche Scientifique
The potential use of 5-Bromo-n-(3-hydroxycyclohexyl)pyridine-3-sulfonamide in scientific research lies in its ability to inhibit certain enzymes and receptors. This compound has been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a role in the regulation of pH in the body. It has also been shown to inhibit the activity of certain ion channels and receptors, such as the TRPV1 receptor.
Propriétés
IUPAC Name |
5-bromo-N-(3-hydroxycyclohexyl)pyridine-3-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2O3S/c12-8-4-11(7-13-6-8)18(16,17)14-9-2-1-3-10(15)5-9/h4,6-7,9-10,14-15H,1-3,5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNPWBXJOTQEQOT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)O)NS(=O)(=O)C2=CC(=CN=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-n-(3-hydroxycyclohexyl)pyridine-3-sulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

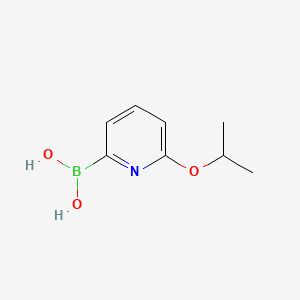
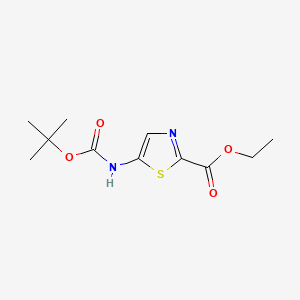
![3-Bromo-6-methoxyimidazo[1,2-a]pyrazine](/img/structure/B566678.png)
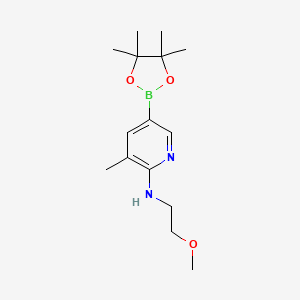
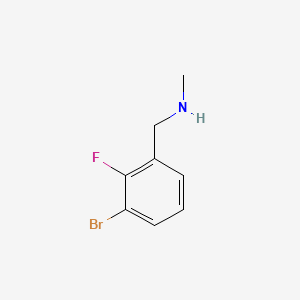

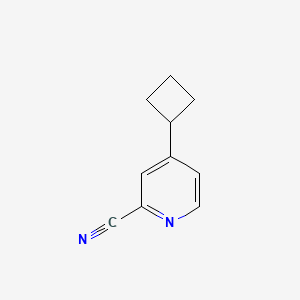
![4-Benzyl-8-chloro-3,4-dihydropyrido[3,2-f][1,4]oxazepin-5(2H)-one](/img/structure/B566690.png)
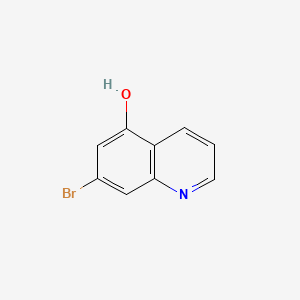
![5,7-Dichlorothieno[2,3-c]pyridine](/img/structure/B566693.png)
![4-(Difluoromethyl)bicyclo[2.2.2]octan-1-amine](/img/structure/B566695.png)
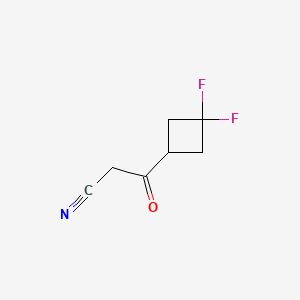
![3-Methylimidazo[1,2-A]pyridine-6-carboxylic acid](/img/structure/B566698.png)
![[1-(2-Bromophenyl)cyclobutyl]methanamine hydrochloride](/img/structure/B566699.png)